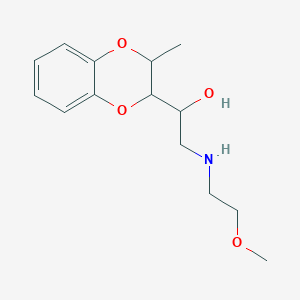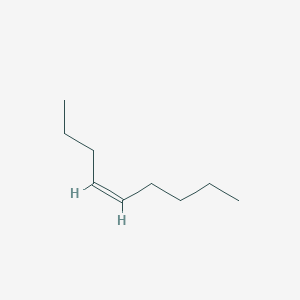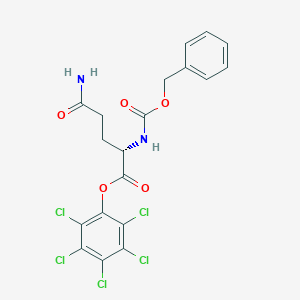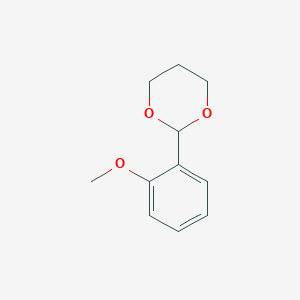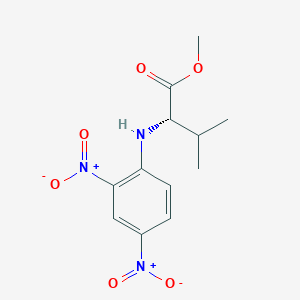
2-Bromo-6-methylphenol
Descripción general
Descripción
2-Bromo-6-methylphenol is an organic compound that is part of the bromophenol family . It is a derivative of phenol, with a bromine atom and a methyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of 2-Bromo-6-methylphenol can be achieved through the reaction of o-cresol with N-Bromosuccinimide and diisopropylamine in dichloromethane . The reaction mixture is acidified with concentrated sulfuric acid and water, and the organic layer is separated, dried, and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylphenol consists of a benzene ring with a hydroxyl group, a bromine atom, and a methyl group attached . The InChI code for this compound is 1S/C7H7BrO/c1-5-3-2-4-6 (8)7 (5)9/h2-4,9H,1H3 .Chemical Reactions Analysis
2-Bromo-6-methylphenol can participate in various chemical reactions. For instance, it has been used in copper-catalysed cross-coupling reactions and has been used to prepare larger ligands for coordination to palladium .Physical And Chemical Properties Analysis
2-Bromo-6-methylphenol is a clear liquid at room temperature . It has a molecular weight of 187.04 and a density of 1.51 g/cm3.Aplicaciones Científicas De Investigación
Organic Synthesis
2-Bromo-6-methylphenol: is a valuable aromatic compound used in organic chemistry for synthesizing complex molecules. Its bromine atom makes it a good candidate for copper-catalyzed cross-coupling reactions . These reactions are pivotal for creating carbon-carbon bonds, which are the backbone of organic molecules.
Bioconjugation
2-Bromo-6-methylphenol: may serve as a linker molecule in bioconjugation processes. Linker molecules are crucial for attaching functional groups or probes to biomolecules like peptides, proteins, and antibodies, which is essential for biological assays and diagnostic tests.
Catalysis
The compound can be used to prepare larger ligands for coordination to metals like palladium . These ligand-metal complexes are often used as catalysts in various chemical reactions, including those that produce fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
Phenolic compounds typically exert their effects through interactions with cellular proteins and enzymes, potentially altering their structure and function
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 2.11, indicating moderate lipophilicity, which can influence its distribution within the body .
Result of Action
As a phenolic compound, it may exert antioxidant, anti-inflammatory, or other biological effects depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-6-methylphenol. For instance, its solubility might affect its bioavailability and distribution within the body .
Safety and Hazards
2-Bromo-6-methylphenol is classified as a warning under the GHS07 pictogram . It has hazard statements H319 and H335, indicating that it can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the use of 2-Bromo-6-methylphenol in the synthesis of novel bromophenol with diaryl methanes . The paper could provide further insights into the chemical properties and potential applications of 2-Bromo-6-methylphenol.
Propiedades
IUPAC Name |
2-bromo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZPTVOCJLCMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454993 | |
| Record name | 2-Bromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylphenol | |
CAS RN |
13319-71-6 | |
| Record name | 2-Bromo-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13319-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of observing 2-bromo-6-methylphenol formation during 2-bromotoluene oxidation by P450Bm3 variants?
A: The formation of 2-bromo-6-methylphenol from 2-bromotoluene suggests that the P450Bm3 enzyme can catalyze multiple oxidation reactions on the aromatic ring. It indicates that the enzyme is not strictly regioselective in this case and can introduce a hydroxyl group at a different position than initially anticipated. This finding emphasizes the importance of thoroughly analyzing the product profile of P450-catalyzed reactions, as unexpected metabolites may be generated. [, ]
Q2: How does the observation of 2-bromo-6-methylphenol formation impact the potential applications of P450Bm3 variants in biocatalysis?
A: The formation of 2-bromo-6-methylphenol highlights both the potential and the limitations of using P450Bm3 variants for biocatalysis. While the ability to catalyze multiple oxidations can be advantageous for generating diverse chemical scaffolds, the lack of strict regioselectivity might pose challenges in achieving high yields of a desired product. Further protein engineering efforts could focus on modifying the enzyme's active site to enhance regioselectivity and control product formation more precisely. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)





